molecular formula C15H23ClOS B5138666 1-Chloro-4-(6-propan-2-ylsulfanylhexoxy)benzene

1-Chloro-4-(6-propan-2-ylsulfanylhexoxy)benzene

Cat. No.: B5138666
M. Wt: 286.9 g/mol
InChI Key: OGISWKZNQQXVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(6-propan-2-ylsulfanylhexoxy)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 6-propan-2-ylsulfanylhexoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(6-propan-2-ylsulfanylhexoxy)benzene typically involves the following steps:

    Formation of the 6-propan-2-ylsulfanylhexanol Intermediate: This can be achieved by reacting 6-bromohexanol with propan-2-thiol in the presence of a base such as sodium hydroxide.

    Etherification: The 6-propan-2-ylsulfanylhexanol is then reacted with 1-chloro-4-hydroxybenzene under basic conditions to form the desired ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(6-propan-2-ylsulfanylhexoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to reduce the sulfanyl group to a thiol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, or other peroxides.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Phenolic Derivatives: Formed from nucleophilic substitution.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thiols: Formed from reduction reactions.

Scientific Research Applications

1-Chloro-4-(6-propan-2-ylsulfanylhexoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(6-propan-2-ylsulfanylhexoxy)benzene involves its interaction with various molecular targets. The chlorine atom and the sulfanyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-Chloro-4-(6-methylsulfanylhexoxy)benzene: Similar structure but with a methyl group instead of a propan-2-yl group.

    1-Chloro-4-(6-ethylsulfanylhexoxy)benzene: Similar structure but with an ethyl group instead of a propan-2-yl group.

    1-Chloro-4-(6-propan-2-ylsulfanylbutoxy)benzene: Similar structure but with a shorter alkyl chain.

Uniqueness: 1-Chloro-4-(6-propan-2-ylsulfanylhexoxy)benzene is unique due to the presence of the propan-2-ylsulfanyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-chloro-4-(6-propan-2-ylsulfanylhexoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClOS/c1-13(2)18-12-6-4-3-5-11-17-15-9-7-14(16)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGISWKZNQQXVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.